molecular formula C6H12OS B2684993 3-(Methylsulfanylmethyl)cyclobutan-1-ol CAS No. 2355086-03-0

3-(Methylsulfanylmethyl)cyclobutan-1-ol

Cat. No.: B2684993
CAS No.: 2355086-03-0
M. Wt: 132.22
InChI Key: AXGMXVWSKJFEAB-UHFFFAOYSA-N
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Description

3-(Methylsulfanylmethyl)cyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxyl group and a methylsulfanylmethyl group.

Scientific Research Applications

3-(Methylsulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylthiomethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfanylmethyl group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of 3-(Methylsulfanylmethyl)cyclobutanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted cyclobutanols depending on the reagents used

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonylmethyl)cyclobutan-1-ol: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    3-(Methanesulfonylmethyl)cyclobutan-1-ol: Another similar compound with a methanesulfonyl group.

Uniqueness

The presence of the methylsulfanylmethyl group provides unique opportunities for further functionalization and derivatization.

Properties

IUPAC Name

3-(methylsulfanylmethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGMXVWSKJFEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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